molecular formula C23H17BrFN3O4 B15013573 4-{(E)-[2-({[(3-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate (non-preferred name)

4-{(E)-[2-({[(3-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate (non-preferred name)

Cat. No.: B15013573
M. Wt: 498.3 g/mol
InChI Key: CIUSGRMBGPDCCY-UVHMKAGCSA-N
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Description

4-{(E)-[2-({[(3-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate is a complex organic compound characterized by its unique molecular structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of fluorine and bromine atoms in its structure adds to its reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-({[(3-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3-fluorobenzoyl chloride with hydrazine to form the corresponding hydrazone.

    Acylation: The hydrazone is then acylated with 4-bromobenzoyl chloride to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-({[(3-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydrazone moiety.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

4-{(E)-[2-({[(3-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-({[(3-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The presence of the fluorine and bromine atoms enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydrazone moiety can also participate in redox reactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[2-({[(3-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate
  • 4-{(E)-[2-({[(3-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate

Uniqueness

The uniqueness of 4-{(E)-[2-({[(3-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate lies in the presence of the fluorine atom, which can significantly alter its reactivity and binding properties compared to its analogs. This makes it a valuable compound for specific applications where fluorine’s unique properties are desired.

Properties

Molecular Formula

C23H17BrFN3O4

Molecular Weight

498.3 g/mol

IUPAC Name

[4-[(E)-[[2-[(3-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C23H17BrFN3O4/c24-18-8-6-16(7-9-18)23(31)32-20-10-4-15(5-11-20)13-27-28-21(29)14-26-22(30)17-2-1-3-19(25)12-17/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+

InChI Key

CIUSGRMBGPDCCY-UVHMKAGCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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